REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[C:4](=[O:15])[C:5]2[CH2:6][CH:7]=[CH:8][CH:9]([CH3:14])[C:10]=2[C:11](=[O:13])[CH:12]=1.[K+].[Br-]>C(Cl)(Cl)Cl.O=[Mn]=O>[CH3:1][O:2][C:3]1[C:4](=[O:15])[C:5]2[C:10]([C:11](=[O:13])[CH:12]=1)=[C:9]([CH3:14])[CH:8]=[CH:7][CH:6]=2 |f:1.2|
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( m )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( m )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( m )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( m )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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100 mg
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Type
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reactant
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Smiles
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COC=1C(C=2CC=CC(C2C(C1)=O)C)=O
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Name
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Quantity
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5 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
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Quantity
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213 mg
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Type
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catalyst
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Smiles
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O=[Mn]=O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[K+].[Br-]
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Name
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( w )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( w )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( w )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( w )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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( s )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The stirred suspension was heated
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Type
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TEMPERATURE
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Details
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at reflux for 45 min (
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Duration
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45 min
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Type
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CUSTOM
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Details
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progress of the reaction
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Type
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CUSTOM
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Details
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gives ambiguous
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Type
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CUSTOM
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Details
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results)
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Type
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FILTRATION
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Details
|
was filtered through a pad of Celite (the pad
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Type
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WASH
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Details
|
was washed with CHCl3 (3×3 mL))
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Type
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CUSTOM
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Details
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Solvent removal
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Type
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CUSTOM
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Details
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yielded a yellow powder (99 mg, 100%, pure by TLC and 1H NMR)
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Type
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CUSTOM
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Details
|
Crystallization from MeOH yielded orange needles (mp 140°-141° C.)
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Name
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|
Type
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product
|
Smiles
|
COC=1C(C2=CC=CC(=C2C(C1)=O)C)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.68 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 1695.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |